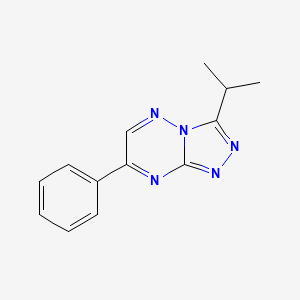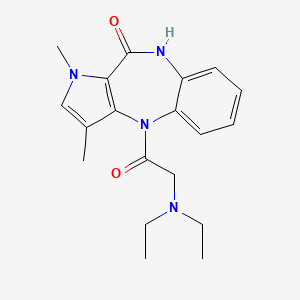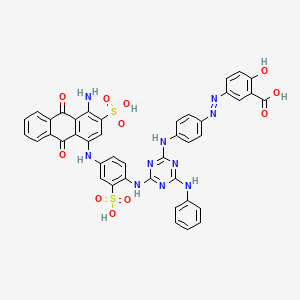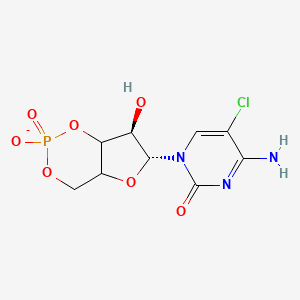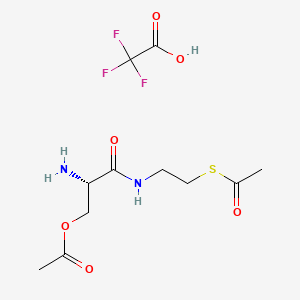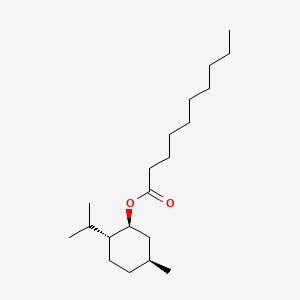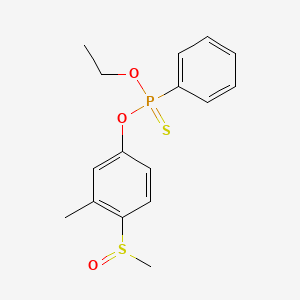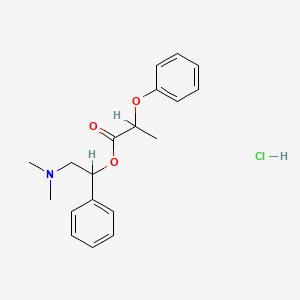
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is a chemical compound with the molecular formula C19H23NO3·HCl. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride typically involves the esterification of 2-Phenoxypropionic acid with alpha-((dimethylamino)methyl)benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as methanol or ethanol. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxypropionic acid: A related compound with similar chemical properties but without the dimethylamino and benzyl ester groups.
Alpha-((dimethylamino)methyl)benzyl alcohol: Another related compound that serves as a precursor in the synthesis of the ester.
Uniqueness
2-Phenoxypropionic acid alpha-((dimethylamino)methyl)benzyl ester hydrochloride is unique due to its specific ester and hydrochloride salt forms, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
108984-36-7 |
|---|---|
Fórmula molecular |
C19H24ClNO3 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-1-phenylethyl] 2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-15(22-17-12-8-5-9-13-17)19(21)23-18(14-20(2)3)16-10-6-4-7-11-16;/h4-13,15,18H,14H2,1-3H3;1H |
Clave InChI |
KIQWYIPWPUMNQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(CN(C)C)C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


